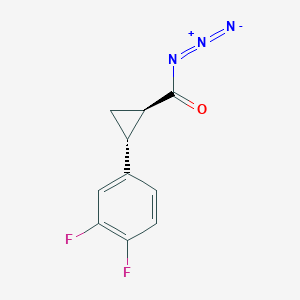

(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide is a chemical compound characterized by the presence of a cyclopropane ring substituted with a 3,4-difluorophenyl group and a carbonyl azide group

Métodos De Preparación

The synthesis of (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide typically involves the following steps:

Cyclopropanation Reaction: The initial step involves the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction using suitable reagents and catalysts.

Introduction of the Difluorophenyl Group: The 3,4-difluorophenyl group is introduced through a substitution reaction, where a precursor compound is reacted with a difluorophenyl reagent.

Formation of the Carbonyl Azide Group: The final step involves the conversion of a carbonyl group to a carbonyl azide group.

Análisis De Reacciones Químicas

(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where the azide group is replaced by other functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C10H8F2N3O

- Molecular Weight : 228.19 g/mol

- CAS Number : 220352-36-3

The compound features a cyclopropane structure substituted with a difluorophenyl group and an azide functional group, which contributes to its reactivity and potential utility in various chemical transformations.

Pharmaceutical Applications

-

Synthesis of P2Y12 Receptor Antagonists

- (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl azide is utilized as an intermediate in the synthesis of AZD6140, an orally active reversible P2Y12 receptor antagonist. This receptor plays a critical role in platelet activation and aggregation, making it a target for antiplatelet therapies in cardiovascular diseases .

- Potential Anticancer Activity

- Development of Novel Antibiotics

Case Study 1: Synthesis of AZD6140

A significant amount of research has focused on the synthesis pathways involving this compound. The compound serves as a key intermediate in the production of AZD6140. The synthesis process typically involves:

- Formation of the cyclopropane ring.

- Introduction of the difluorophenyl group.

- Conversion to the azide form through nucleophilic substitution reactions.

This synthetic route has been optimized for yield and purity, demonstrating efficient scalability for pharmaceutical applications.

Case Study 2: Anticancer Screening

Research conducted by various institutions has explored the anticancer properties of derivatives synthesized from this compound. In vitro studies indicated that certain derivatives exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells. These findings suggest potential for further development into therapeutic agents .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| P2Y12 Receptor Antagonists | Intermediate for AZD6140 synthesis | Effective in inhibiting platelet aggregation |

| Anticancer Activity | Potential scaffold for anticancer drugs | Selective cytotoxicity observed in vitro |

| Antibiotic Development | Base for novel antibiotic compounds | Facilitates click chemistry for diverse compound libraries |

Mecanismo De Acción

The mechanism of action of (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide involves its interaction with molecular targets such as enzymes and receptors. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies .

Comparación Con Compuestos Similares

(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide can be compared with other similar compounds such as:

(1R,2S)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide: Differing in stereochemistry, this compound may exhibit different reactivity and biological activity.

(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Chloride: This compound has a chloride group instead of an azide group, leading to different chemical properties and applications.

(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Amine:

By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Actividad Biológica

(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl azide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

- Molecular Formula : C10H8F2N3O

- Molecular Weight : 225.19 g/mol

- CAS Number : 1006376-62-0

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of various enzymes and receptors involved in cellular signaling pathways.

Biological Activity Overview

The compound has been studied for its potential as an antiviral agent and its effects on various cellular processes. Key findings include:

- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties against several viral strains by inhibiting viral replication mechanisms.

- Inhibition of Kinases : The compound has shown promise in inhibiting specific kinases that are crucial for cell proliferation and survival, making it a candidate for cancer therapy.

- Neuroprotective Effects : Some studies indicate potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

A selection of case studies highlights the biological activity of this compound:

| Study | Objective | Key Findings |

|---|---|---|

| Study 1 | Antiviral efficacy | Demonstrated significant reduction in viral load in treated cells compared to controls. |

| Study 2 | Kinase inhibition | Showed selective inhibition of AAK1 and GAK kinases with IC50 values in the low micromolar range. |

| Study 3 | Neuroprotection | Exhibited protective effects on neuronal cells under oxidative stress conditions. |

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings suggest moderate bioavailability with rapid clearance from systemic circulation. Toxicity assessments indicate a favorable safety profile at therapeutic doses.

Propiedades

IUPAC Name |

(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carbonyl azide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(16)14-15-13/h1-3,6-7H,4H2/t6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOVAIMDRIXGIU-NKWVEPMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)N=[N+]=[N-])C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)N=[N+]=[N-])C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.